



Application Note: HPLC Analysis for the Quantification of Avenanthramide C

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Compound of Interest		
Compound Name:	Avenanthramide C	
Cat. No.:	B1666151	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avenanthramides (AVNs) are a group of phenolic alkaloids found exclusively in oats (Avena sativa)[1][2][3]. Among them, **Avenanthramide C** (AVN-C) is a significant component, and along with other AVNs, is recognized for its potent antioxidant and anti-inflammatory properties[4][5]. Accurate quantification of AVN-C in oat-based raw materials, extracts, and finished products is crucial for quality control, product development, and research into its biological activities. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the reliable separation and quantification of **Avenanthramide C**.

Principle

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 stationary phase. A gradient elution using an acidified aqueous mobile phase and an organic modifier allows for the effective separation of **Avenanthramide C** from other phenolic compounds and matrix components. Detection is performed using a Diode Array Detector (DAD), which enables specific quantification at the maximum absorbance wavelength for AVN-C and provides spectral data for peak purity assessment. Quantification is achieved by the external standard method, comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards.



Experimental Protocols Apparatus and Materials

- HPLC System: An Agilent 1100 series or similar, equipped with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD)[6].
- Analytical Column: Phenomenex Kinetex C18 (100 x 3.0 mm, 5 μm) or Waters Symmetry C18 (75 × 4.6 mm, 3.5 μm)[6][7].
- Data Acquisition Software: Agilent ChemStation or similar[1].
- Analytical Balance: 4-decimal place readability.
- Ultrasonic Bath/Sonicator.
- Centrifuge.
- Vortex Mixer.
- Syringe Filters: 0.45 μm PTFE or equivalent.
- Glassware: Volumetric flasks, vials, pipettes.

Reagents and Standards

- Solvents: Methanol (MeOH) and Acetonitrile (ACN), HPLC grade.
- Acids: Acetic acid or Formic acid, analytical grade.
- Water: Deionized or Milli-Q water.
- Avenanthramide C: Certified reference standard (purity >95%).
- Mobile Phase A: 3% acetic acid in water or 0.1% formic acid in water[1][7].
- Mobile Phase B: Methanol (MeOH)[1][6].

Standard Solution Preparation



- Stock Standard Solution (e.g., 100 μg/mL): Accurately weigh 10 mg of **Avenanthramide C** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at -20°C.
- Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1.0, 5.0, 10.0, 25.0, 50.0 μg/mL) by serially diluting the stock solution with the mobile phase or methanol[1]
 [8]. These solutions are used to construct the calibration curve.

Sample Preparation (from Oat Powder)

This protocol is adapted from established methods for extracting phenolic compounds from oats[1][5][7].

- Milling: Mill oat kernels or bran to a fine powder (e.g., using a Retsch ZM-100 mill with a 0.5 mm screen)[6].
- Weighing: Accurately weigh approximately 2.0 g of the homogenized oat powder into a centrifuge tube[1].
- Extraction: Add 20 mL of an 80% ethanol solution containing 10 mM phosphate buffer (pH 2.8)[1].
- Sonication & Shaking: Sonicate the mixture for 10 minutes, followed by shaking for an additional 10 minutes[1].
- Centrifugation: Centrifuge the mixture at 4,000 rpm for 5 minutes[1].
- Collection: Carefully transfer the supernatant to a collection flask.
- Re-extraction: Repeat the extraction process (steps 3-6) two more times on the remaining pellet to ensure complete extraction. Pool all the supernatants[1].
- Filtration: Prior to injection, filter the pooled supernatant through a 0.45 μm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions

The following table summarizes the HPLC parameters for the analysis of **Avenanthramide C**.



Parameter	Condition
Column	Phenomenex Kinetex C18 (100 x 3.0 mm, 5 μm)
Mobile Phase A	3% Acetic Acid in Water[1]
Mobile Phase B	Methanol[1]
Flow Rate	0.9 mL/min[1]
Column Temperature	40°C[1]
Injection Volume	10 μL[9]
Detection	DAD, 320 nm[7] (Scan range: 200-600 nm)[1]
Gradient Program	0–4 min, 0–10% B
4–15 min, 10–55% B[1]	
15–18 min, 55–0% B[1]	
18–23 min, 0% B[1]	_

Data Presentation and Method Validation

The analytical method was validated according to ICH and AOAC International guidelines for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision[1]. The results demonstrate the method is suitable for its intended purpose.

Table 1: Method Validation Quantitative Summary

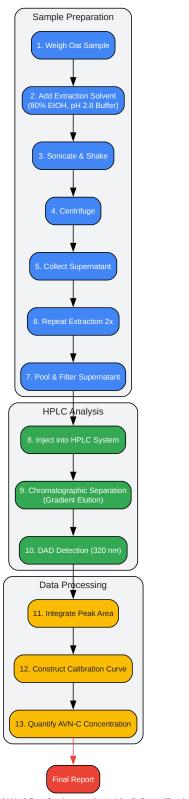


Parameter	Result
Linearity Range	0.5 - 50 mg/kg[1][2][3]
Correlation Coefficient (R²)	≥ 0.9997[1][2][3]
Limit of Detection (LOD)	0.01 - 0.21 mg/kg[1][2][3]
Limit of Quantification (LOQ)	0.02 - 0.64 mg/kg[1][2][3]
Intra-day Precision (%RSD)	1.5 - 4.9%[1][2][3]
Inter-day Precision (%RSD)	2.2 - 4.8%[1][2][3]
Intra-day Accuracy (% Recovery)	90.7 - 103.8%[1][2][3]
Inter-day Accuracy (% Recovery)	90.4 - 107.9%[1][2][3]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample receipt to final data analysis for the quantification of **Avenanthramide C**.





Experimental Workflow for Avenanthramide C Quantification

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Caption: Workflow for **Avenanthramide C** Quantification.



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